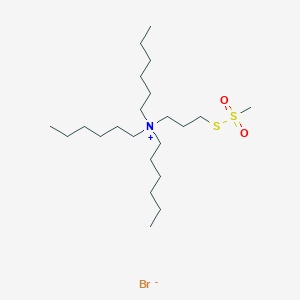
1,3,4,5-Tetrahydroxyhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5-Tetrahydroxyhexan-2-one is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of four hydroxyl groups attached to a six-carbon chain, with a ketone functional group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetrahydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of hexitols, such as sorbitol or mannitol, using specific oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic hydrogenation of hexoses, followed by selective oxidation, can yield the desired compound. The use of catalysts such as palladium or platinum on carbon supports is common in these processes.
化学反応の分析
Types of Reactions: 1,3,4,5-Tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce hexaric acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hexitols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Hexaric acids.
Reduction: Hexitols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3,4,5-Tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of 1,3,4,5-Tetrahydroxyhexan-2-one involves its interaction with various molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The ketone group can participate in redox reactions, altering the compound’s chemical properties and interactions.
類似化合物との比較
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,3,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
Comparison: 1,3,4,5-Tetrahydroxyhexan-2-one is unique due to its aliphatic chain structure, whereas the similar compounds listed above are aromatic. This difference in structure leads to distinct chemical properties and reactivity. The aliphatic nature of this compound makes it more flexible and suitable for various synthetic applications compared to the rigid aromatic structures of the tetrahydroxybenzenes.
特性
IUPAC Name |
1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)



![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)




![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
